molecular formula C16H23FN2O2 B5019619 2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Cat. No.: B5019619
M. Wt: 294.36 g/mol
InChI Key: XELKCLYZPJBJBU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Formation of the Piperidinyl Intermediate: Concurrently, 1-methylpiperidine is synthesized or obtained commercially.

    Coupling Reaction: The 4-fluorophenoxy intermediate is then coupled with the piperidinyl intermediate using a suitable coupling reagent, such as a carbodiimide, to form the desired butanamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially yielding the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic properties, including analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity, while the piperidinyl moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-(4-Chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Contains a methoxy group instead of fluorine.

    2-(4-Bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Features a bromine atom in place of fluorine.

Uniqueness: The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from its analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-3-15(21-14-6-4-12(17)5-7-14)16(20)18-13-8-10-19(2)11-9-13/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELKCLYZPJBJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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